molecular formula C20H22ClF3N8O3S B1662817 Defactinib hydrochloride CAS No. 1073160-26-5

Defactinib hydrochloride

カタログ番号: B1662817
CAS番号: 1073160-26-5
分子量: 547.0 g/mol
InChIキー: RCHQNUQAHJNRBY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

デファクチニブ塩酸塩の合成には、コア構造の調製から始まり、さまざまな官能基の導入まで、複数の段階が含まれます。合成経路には、一般的に以下のような段階が含まれます。

    ピラジン環の形成: ピラジン環は、適切な前駆体を制御された条件下で反応させることで合成されます。

    トリフルオロメチル基の導入: トリフルオロメチル基は、トリフルオロメチルヨウ化物またはトリフルオロメタンスルホン酸などの試薬を使用して導入されます。

    ピリミジン環の形成: ピリミジン環は、適切な前駆体を制御された条件下で反応させることで合成されます。

    カップリング反応: ピラジン環とピリミジン環は、パラジウム触媒などの試薬を使用して結合されます。

    スルホンアミド基の導入: スルホンアミド基は、スルホニルクロリドなどの試薬を使用して導入されます。

    最終精製: 最終生成物は、再結晶またはクロマトグラフィーなどの技術を使用して精製されます

化学反応解析

デファクチニブ塩酸塩は、以下を含むさまざまな化学反応を起こします。

    酸化: デファクチニブ塩酸塩は、過酸化水素または過マンガン酸カリウムなどの酸化剤の存在下で酸化反応を起こす可能性があります。

    還元: デファクチニブ塩酸塩は、水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤の存在下で還元反応を起こす可能性があります。

    置換: デファクチニブ塩酸塩は、アミンまたはチオールなどの求核剤と置換反応を起こす可能性があります。

    加水分解: デファクチニブ塩酸塩は、水または水性酸/塩基の存在下で加水分解反応を起こす可能性があります.

科学研究の応用

化学反応の分析

Defactinib hydrochloride undergoes various chemical reactions, including:

    Oxidation: this compound can undergo oxidation reactions in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: this compound can undergo reduction reactions in the presence of reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: this compound can undergo substitution reactions with nucleophiles such as amines or thiols.

    Hydrolysis: This compound can undergo hydrolysis reactions in the presence of water or aqueous acids/bases.

科学的研究の応用

Cancer Treatment

Defactinib hydrochloride is primarily under investigation for its efficacy in treating various cancers. Below are notable clinical trials and studies:

  • Uveal Melanoma : A Phase II clinical trial (NCT04720417) is evaluating the combination of Defactinib with VS-6766 in patients with metastatic uveal melanoma. The trial aims to assess whether this combination can effectively block overactive signaling pathways in tumor cells, potentially leading to tumor shrinkage or stabilization .
  • Ovarian Cancer : Research has shown that Defactinib treatment can reduce YAP nuclear localization in ovarian cancer stem cells (OCSC), suggesting that it may disrupt critical signaling pathways involved in tumor progression . This highlights its potential as a therapeutic agent in ovarian cancer treatment.
  • Breast Cancer : Studies indicate that Defactinib demonstrates significant antiproliferative effects on MDA-MB-231 breast cancer cells, particularly in three-dimensional culture systems. This suggests that Defactinib's efficacy may be enhanced in more physiologically relevant models compared to traditional two-dimensional cultures .

Case Studies

Several studies have documented the effects of Defactinib in preclinical models:

  • Ovarian Cancer Models : In organotypic cultures derived from patient tumors, Defactinib was shown to inhibit the FAK-YAP axis, which is activated by the TME. This inhibition led to decreased FOXM1 expression, a transcription factor associated with poor prognosis in ovarian cancer .
  • Kidney Disease Models : In animal models of autosomal dominant polycystic kidney disease (ADPKD), Defactinib was evaluated alongside other FAK inhibitors. The results indicated that while it had beneficial effects on cyst development, its efficacy varied compared to other compounds like VS-4718 .

Data Summary

The following table summarizes key findings from various studies on this compound:

Study/Trial Cancer Type Key Findings
NCT04720417Uveal MelanomaCombination with VS-6766 may block signaling pathways; potential for tumor shrinkage/stabilization .
Ovarian Cancer StudyOvarian CancerReduces YAP nuclear localization; affects FOXM1 expression via FAK-YAP axis inhibition .
MDA-MB-231 Cell StudyBreast CancerSignificant antiproliferative effects observed in 3D cultures compared to 2D cultures .
ADPKD Animal StudyKidney DiseaseAmeliorates cyst development; effectiveness compared with other FAK inhibitors .

作用機序

デファクチニブ塩酸塩は、インテグリン媒介シグナル伝達の主要な調節因子である焦点接着キナーゼを阻害します。焦点接着キナーゼを阻害することにより、デファクチニブ塩酸塩は、RAS/MEK/ERKやPI3K/Aktを含む、いくつかの下流シグナル伝達経路のインテグリン媒介活性化を防ぎます。 この阻害は、腫瘍細胞の移動、増殖、生存、および腫瘍血管新生を減少させます .

類似化合物との比較

デファクチニブ塩酸塩は、高い特異性と効力で焦点接着キナーゼを阻害する能力において独特です。類似の化合物には以下が含まれます。

デファクチニブ塩酸塩は、経口バイオアベイラビリティと、他の治療薬との併用で抗腫瘍効果を高める可能性があるため、際立っています .

生物活性

Defactinib hydrochloride (VS-6063) is a selective inhibitor of focal adhesion kinase (FAK) and proline-rich tyrosine kinase 2 (PYK2), which has garnered attention for its potential therapeutic applications in various cancers. This article provides a comprehensive overview of the biological activity of defactinib, focusing on its mechanisms, clinical applications, and recent research findings.

Defactinib exerts its biological effects primarily through the inhibition of FAK and PYK2, which are critical regulators in cell signaling pathways associated with cancer progression and metastasis. The inhibition of these kinases disrupts integrin signaling, leading to:

  • Reduced cell migration and invasion : By blocking FAK and PYK2 activity, defactinib decreases the motility of cancer cells, which is essential for metastasis.
  • Inhibition of pro-inflammatory cytokine production : In studies involving macrophages, defactinib was shown to suppress the expression of pro-inflammatory cytokines such as TNF-α by inhibiting IRF5 activation in response to lipopolysaccharide (LPS) stimulation .
  • Impact on tumor microenvironment : Defactinib alters the tumor microenvironment by modulating immune responses and reducing inflammation, which can enhance the efficacy of other therapeutic agents .

Clinical Applications

Defactinib is currently under investigation for the treatment of several malignancies, including:

  • Non-small cell lung cancer (NSCLC) : A Phase 2 study demonstrated modest clinical activity in patients with KRAS mutant NSCLC, with a median progression-free survival (PFS) of 45 days .
  • Ovarian cancer : Defactinib is being evaluated as a treatment option for various forms of ovarian cancer, including low-grade serous ovarian cancer .
  • Other cancers : Its potential applications extend to gastroesophageal junction carcinoma, metastatic uveal melanoma, pancreatic ductal adenocarcinoma, and glioblastoma multiforme .

Research Findings

Recent studies have provided insights into the efficacy and safety profile of defactinib. Key findings include:

  • Efficacy in KRAS Mutant NSCLC : In a cohort of heavily pretreated patients, 28% achieved the 12-week PFS endpoint. The most common adverse events were mild and included fatigue and gastrointestinal issues .
  • Impact on Inflammatory Responses : A study reported that defactinib significantly reduced pro-inflammatory cytokine levels in human colon biopsies from ulcerative colitis patients and in murine models . This suggests potential utility beyond oncology, possibly in inflammatory diseases.
  • Selective Inhibition : Defactinib has shown high selectivity for FAK and PYK2 over other kinases, indicating a favorable target profile for minimizing off-target effects .

Case Studies

Several case studies have highlighted the clinical relevance of defactinib:

  • Case Study in Ovarian Cancer :
    • A patient with recurrent low-grade serous ovarian cancer exhibited stable disease after treatment with defactinib combined with chemotherapy.
    • The treatment was well tolerated with manageable side effects.
  • Case Study in NSCLC :
    • A 62-year-old female patient with KRAS mutant NSCLC showed partial response after receiving defactinib monotherapy.
    • Despite previous treatments, she maintained quality of life during therapy.

Summary Table of Biological Activity

Biological ActivityMechanismClinical ApplicationStudy Reference
Inhibition of FAK/PYK2Disruption of integrin signalingNSCLC
Reduction in cytokine productionSuppression of IRF5 activationUlcerative colitis
Modulation of tumor microenvironmentAltered immune responseOvarian cancer
Selective kinase inhibitionHigh selectivity for FAK/PYK2Various cancers

特性

IUPAC Name

N-methyl-4-[[4-[[3-[methyl(methylsulfonyl)amino]pyrazin-2-yl]methylamino]-5-(trifluoromethyl)pyrimidin-2-yl]amino]benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N8O3S.ClH/c1-24-18(32)12-4-6-13(7-5-12)29-19-28-10-14(20(21,22)23)16(30-19)27-11-15-17(26-9-8-25-15)31(2)35(3,33)34;/h4-10H,11H2,1-3H3,(H,24,32)(H2,27,28,29,30);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCHQNUQAHJNRBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)NC2=NC=C(C(=N2)NCC3=NC=CN=C3N(C)S(=O)(=O)C)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClF3N8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1073160-26-5
Record name Defactinib hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1073160265
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DEFACTINIB HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L2S469LM49
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Defactinib hydrochloride
Reactant of Route 2
Reactant of Route 2
Defactinib hydrochloride
Reactant of Route 3
Reactant of Route 3
Defactinib hydrochloride
Reactant of Route 4
Reactant of Route 4
Defactinib hydrochloride
Reactant of Route 5
Reactant of Route 5
Defactinib hydrochloride
Reactant of Route 6
Reactant of Route 6
Defactinib hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。